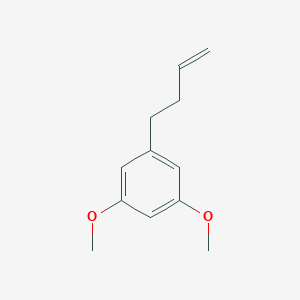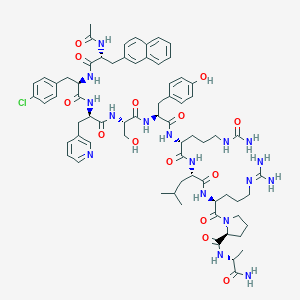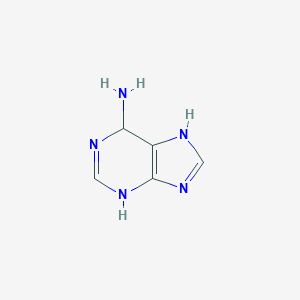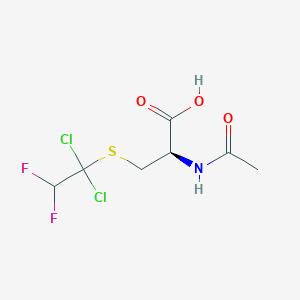
L-Cysteine, N-acetyl-S-(1,1-dichloro-2,2-difluoroethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cysteine, N-acetyl-S-(1,1-dichloro-2,2-difluoroethyl)-, commonly referred to as DcAC, is a derivative of the amino acid L-cysteine. This compound has gained significant attention in scientific research due to its potential applications in various fields, such as medicine, agriculture, and food industry. In
作用機序
The mechanism of action of DcAC is not fully understood, but it is believed to involve the modulation of cellular redox status and the inhibition of reactive oxygen species (ROS) production. DcAC has also been shown to activate the Nrf2/ARE signaling pathway, which plays a crucial role in the regulation of cellular antioxidant defense.
Biochemical and Physiological Effects
DcAC has been shown to exert various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic activities. DcAC has also been shown to modulate the expression of various genes involved in cellular stress response and apoptosis.
実験室実験の利点と制限
One of the advantages of using DcAC in lab experiments is its high stability and solubility in water and organic solvents. DcAC is also relatively easy to synthesize and purify. However, one of the limitations of using DcAC is its potential toxicity at high concentrations, which may affect the reliability of experimental results.
将来の方向性
There are several future directions for the research of DcAC. One potential direction is to investigate the potential applications of DcAC in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is to explore the potential use of DcAC as a plant growth regulator and pesticide. Additionally, further studies are needed to elucidate the mechanism of action of DcAC and its potential side effects at high concentrations.
Conclusion
In conclusion, DcAC is a derivative of L-cysteine that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of DcAC involves the reaction of N-acetylcysteine with 1,1-dichloro-2,2-difluoroethane. DcAC has been studied extensively for its potential applications in medicine, agriculture, and food industry. The mechanism of action of DcAC involves the modulation of cellular redox status and the inhibition of ROS production. DcAC has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic activities. While DcAC has several advantages for lab experiments, its potential toxicity at high concentrations should be taken into consideration. Several future directions for the research of DcAC have been identified, including its potential use in the treatment of neurodegenerative diseases and as a plant growth regulator and pesticide.
合成法
The synthesis of DcAC involves the reaction of N-acetylcysteine with 1,1-dichloro-2,2-difluoroethane. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a solvent, such as ethanol or water. The yield of DcAC can be improved by adjusting the reaction conditions, such as temperature, reaction time, and reactant ratio.
科学的研究の応用
DcAC has been studied extensively for its potential applications in various fields. In medicine, DcAC has been investigated as a potential therapeutic agent for cancer, neurodegenerative diseases, and oxidative stress-related disorders. In agriculture, DcAC has been explored as a potential plant growth regulator and pesticide. In the food industry, DcAC has been studied as a potential food additive and preservative.
特性
CAS番号 |
112761-86-1 |
|---|---|
分子式 |
C7H9Cl2F2NO3S |
分子量 |
296.12 g/mol |
IUPAC名 |
(2R)-2-acetamido-3-(1,1-dichloro-2,2-difluoroethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C7H9Cl2F2NO3S/c1-3(13)12-4(5(14)15)2-16-7(8,9)6(10)11/h4,6H,2H2,1H3,(H,12,13)(H,14,15)/t4-/m0/s1 |
InChIキー |
RTRZGBFAGGGFII-BYPYZUCNSA-N |
異性体SMILES |
CC(=O)N[C@@H](CSC(C(F)F)(Cl)Cl)C(=O)O |
SMILES |
CC(=O)NC(CSC(C(F)F)(Cl)Cl)C(=O)O |
正規SMILES |
CC(=O)NC(CSC(C(F)F)(Cl)Cl)C(=O)O |
同義語 |
DCDFE-NAC N-acetyl-S-(1,1-dichloro-2,2-difluoroethyl)-1-cysteine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




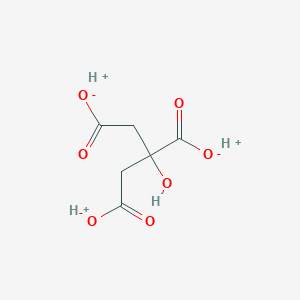


![[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2S,3R,4R)-1,3,4,5-tetrahydroxypentan-2-yl]oxyoxan-3-yl] dihydrogen phosphate](/img/structure/B55102.png)
![4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline](/img/structure/B55105.png)
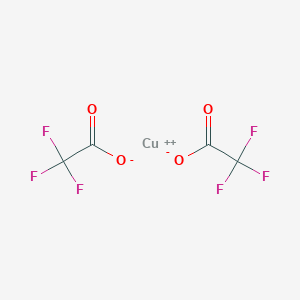
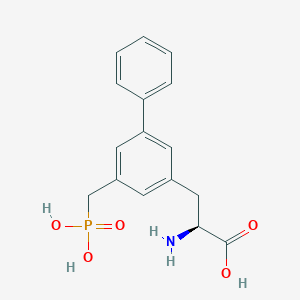
![Magnesium,[3,5-bis(trifluoromethyl)phenyl]bromo-](/img/structure/B55108.png)
